molecular formula C17H15N3O3S B5452314 2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid

2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid

Cat. No.: B5452314
M. Wt: 341.4 g/mol
InChI Key: OUCBDOAPHMBZGV-UHFFFAOYSA-N
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Description

“2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid” is a complex organic compound. It contains several functional groups and heterocyclic rings, including a thiazole ring and a pyrimidine ring . Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Pyrimidine is a six-membered ring with two nitrogen atoms . The compound also contains a benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The thiazole ring is a five-membered ring with one sulfur and one nitrogen atom. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The benzoic acid group consists of a benzene ring attached to a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and heterocyclic rings. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The benzoic acid group can participate in typical carboxylic acid reactions, such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic rings. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

The future research directions could involve exploring the biological activities of this compound and developing new synthesis methods. Given the wide range of biological activities exhibited by compounds containing thiazole and pyrimidine rings, this compound could potentially be used in the development of new drugs .

Properties

IUPAC Name

2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-3-23-15-5-4-11(8-12(15)17(21)22)13-6-7-18-16(20-13)14-9-24-10(2)19-14/h4-9H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCBDOAPHMBZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NC=C2)C3=CSC(=N3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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